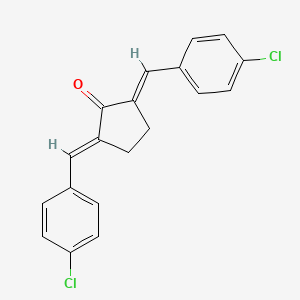

2,5-Bis(4-chlorobenzylidene)cyclopentanone

CAS No.: 42019-88-5

Cat. No.: VC3911521

Molecular Formula: C19H14Cl2O

Molecular Weight: 329.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 42019-88-5 |

|---|---|

| Molecular Formula | C19H14Cl2O |

| Molecular Weight | 329.2 g/mol |

| IUPAC Name | (2E,5E)-2,5-bis[(4-chlorophenyl)methylidene]cyclopentan-1-one |

| Standard InChI | InChI=1S/C19H14Cl2O/c20-17-7-1-13(2-8-17)11-15-5-6-16(19(15)22)12-14-3-9-18(21)10-4-14/h1-4,7-12H,5-6H2/b15-11+,16-12+ |

| Standard InChI Key | HOAWLEKLGGIUDF-JOBJLJCHSA-N |

| Isomeric SMILES | C1/C(=C\C2=CC=C(C=C2)Cl)/C(=O)/C(=C/C3=CC=C(C=C3)Cl)/C1 |

| SMILES | C1CC(=CC2=CC=C(C=C2)Cl)C(=O)C1=CC3=CC=C(C=C3)Cl |

| Canonical SMILES | C1CC(=CC2=CC=C(C=C2)Cl)C(=O)C1=CC3=CC=C(C=C3)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Configuration

2,5-Bis(4-chlorobenzylidene)cyclopentanone (C₁₉H₁₄Cl₂O) features two 4-chlorobenzylidene groups attached to a cyclopentanone core. The Claisen-Schmidt condensation positions the substituents at the 2- and 5-positions of the ketone, resulting in an E,E-configuration across the α,β-unsaturated carbonyl systems . Crystallographic data confirm mirror symmetry, with the carbonyl oxygen lying on the crystallographic mirror plane .

Table 1: Crystallographic Parameters of 2,5-Bis(4-chlorobenzylidene)cyclopentanone

| Parameter | Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | Pnma |

| a (Å) | 6.1029 (4) |

| b (Å) | 35.7084 (18) |

| c (Å) | 7.2217 (6) |

| Volume (ų) | 1573.79 (18) |

| Z | 4 |

| Density (g/cm³) | 1.389 |

| F(000) | 680 |

Supramolecular Interactions

Weak C–H⋯O hydrogen bonds (H⋯O = 2.47 Å, C–H⋯O = 127°) link molecules into chains along the100 direction . These interactions, alongside van der Waals forces, stabilize the crystal lattice.

Synthesis and Optimization

Claisen-Schmidt Condensation

The compound is synthesized via base-catalyzed condensation:

-

Reagents: Cyclopentanone (0.84 g, 0.01 mol), 4-chlorobenzaldehyde (2.80 g, 0.02 mol) .

-

Conditions: Ethanolic NaOH (0.1 M, 30 mL), stirred at 278–283 K for 3 hours .

-

Workup: Filtration and recrystallization from ethanol or DMF yields colorless crystals (86%) .

Alternative methods use H₂SO₄ in methanol/2-butanol, though yields are unreported .

Biological Activity

Antiproliferative Effects

Against HeLa cervical cancer cells:

-

Comparison: Less active than 2,5-bis(4-hydroxybenzylidene)cyclopentanone (IC₅₀ = 0.656 mM) .

The electron-withdrawing chloro groups may reduce cellular uptake compared to hydroxyl analogs .

Polymer Science Applications

Poly[2,5-bis(p-chloro-m-nitrobenzylidene)cyclopentanone]

Table 2: Thermal and Structural Properties of Polymer Derivative

| Property | Value |

|---|---|

| Decomposition onset | 440°C |

| Crystallinity | Semi-crystalline |

| Solubility | Insoluble in common solvents |

Theoretical Insights

Charge Density Analysis

PPP (SCF)-CI calculations on the monomer reveal:

-

Electron-rich sites: Nitro and carbonyl groups (charge density = +0.5279 e) .

-

Bond orders: C=C bonds in benzylidene groups exhibit high π-character (bond order = 0.811) .

Molecular Orbital Interactions

HOMO-LUMO gaps suggest charge transfer from chlorophenyl rings to the cyclopentanone core, influencing reactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume